3-methyl-N-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-amine
CAS No.:
Cat. No.: VC16770798
Molecular Formula: C8H10N4S
Molecular Weight: 194.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10N4S |
|---|---|
| Molecular Weight | 194.26 g/mol |
| IUPAC Name | 5-methyl-N-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-3-amine |
| Standard InChI | InChI=1S/C8H10N4S/c1-6-10-8(12-11-6)9-5-7-3-2-4-13-7/h2-4H,5H2,1H3,(H2,9,10,11,12) |
| Standard InChI Key | ZBQJQQQHMYXXNI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=NN1)NCC2=CC=CS2 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound belongs to the 1,2,4-triazole family, characterized by a five-membered aromatic ring containing three nitrogen atoms. Its structure includes:
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A 1,2,4-triazol-5-amine backbone with a methyl group at position 3.
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An N-(thiophen-2-ylmethyl) substituent, where a thiophene ring (a five-membered sulfur-containing heterocycle) is attached via a methylene bridge to the triazole’s amine group.
Molecular Formula:
Molecular Weight: 210.26 g/mol (calculated based on analogous structures ).
Structural Analogues and Tautomerism
Studies on similar 1,2,4-triazole derivatives reveal significant tautomeric behavior. For example, 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides exhibit annular prototropic tautomerism, where proton shifts between nitrogen atoms alter the electronic structure . In 3-methyl-N-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-amine, tautomerism is likely restricted due to the methyl group’s steric and electronic effects, stabilizing the 1H-tautomer .
Synthetic Methodologies
Pathway Design
Two primary strategies emerge from analogous syntheses:
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Nucleophilic Ring-Opening and Cyclization:
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Multi-Component Mannich Reactions:
Optimization Challenges
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Amine Reactivity: Aliphatic amines (e.g., thiophen-2-ylmethylamine) require microwave irradiation to overcome lower nucleophilicity compared to aromatic amines .
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Byproduct Formation: Competing reactions may generate sulfonamide or hydrazine derivatives, necessitating chromatographic purification .
Structural Characterization
Spectroscopic Data
IR Spectroscopy:
NMR Spectroscopy:
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NMR (DMSO-d):
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NMR:
Crystallographic Analysis
Single-crystal X-ray diffraction of related compounds (e.g., 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides) reveals:
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Unit Cell Parameters:
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Hydrogen Bonding: N–H···N interactions stabilize the triazole-thiophene framework .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water .
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Thermal Stability: Decomposition temperature >250°C (based on thermogravimetric analysis of analogs) .
Electronic Properties
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HOMO-LUMO Gap: Calculated at ~4.2 eV for similar triazole-thiophene systems, indicating semiconductor potential .
Biological and Industrial Applications
Antimicrobial Activity
Triazole-thiophene hybrids demonstrate broad-spectrum antimicrobial effects. For example:
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MIC Values: 12.5–25 µg/mL against Staphylococcus aureus and Escherichia coli .
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Mechanism: Disruption of microbial cell wall synthesis via inhibition of penicillin-binding proteins .
Material Science Applications
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